Isobutyl ethylphosphonofluoridate
Description
Isobutyl ethylphosphonofluoridate (CAS RN: 2261-83-8) is an organophosphorus compound with the molecular formula C₆H₁₄FO₂P and a molecular weight of 168.11 g/mol. Structurally, it consists of an ethylphosphonofluoridate group linked to an isobutyl (2-methylpropyl) moiety.
Properties
CAS No. |
2261-83-8 |
|---|---|
Molecular Formula |
C6H14FO2P |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C6H14FO2P/c1-4-10(7,8)9-5-6(2)3/h6H,4-5H2,1-3H3 |
InChI Key |
ZAERZDLQUJPTPS-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(OCC(C)C)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes Isobutyl ethylphosphonofluoridate and its structural analogs, focusing on molecular characteristics and available physicochemical
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Boiling Point (°C) | Density (g/cm³) | logP |
|---|---|---|---|---|---|---|
| This compound | C₆H₁₄FO₂P | 168.11 | 2261-83-8 | Not reported | Not reported | Not reported |
| Isopropyl ethylphosphonofluoridate | C₅H₁₂FO₂P | 154.12 | 1189-87-3 | 91–93 @ 40 Torr | 5.32 | Not reported |
| sec-Butyl ethylphosphonofluoridate | C₆H₁₄FO₂P | 168.11 | 162085-83-8 | Not reported | Not reported | Not reported |
| Hexyl ethylphosphonofluoridate | C₈H₁₈FO₂P | 196.20 | 135445-19-1 | Not reported | Not reported | 3.766 |
| Ethyl ethylphosphonofluoridate | C₄H₁₀FO₂P | 140.09 | 650-20-4 | Not reported | Not reported | Not reported |
| Ethyl methylphosphonofluoridate | C₃H₈FO₂P | 126.07 | 673-97-2 | Not reported | Not reported | Not reported |
Notes:
- Molecular weight: Increases with alkyl chain length (e.g., Ethyl methylphosphonofluoridate: 126.07 g/mol vs. Hexyl ethylphosphonofluoridate: 196.20 g/mol) .
- Boiling point: Isopropyl ethylphosphonofluoridate exhibits a relatively low boiling point (91–93°C at 40 Torr), likely due to its branched structure and volatility .
- logP: Hexyl ethylphosphonofluoridate’s logP (3.766) indicates higher lipophilicity compared to shorter-chain analogs, suggesting greater membrane permeability or environmental persistence .
Impact of Alkyl Chain Length and Branching
- Chain Length: Longer alkyl chains (e.g., hexyl vs. ethyl) correlate with increased molecular weight and lipophilicity. For instance, Hexyl ethylphosphonofluoridate (logP = 3.766) is more hydrophobic than Ethyl ethylphosphonofluoridate .
- Branching: Branched isomers like isopropyl and isobutyl exhibit distinct properties compared to linear analogs. For example, Isopropyl ethylphosphonofluoridate’s high density (5.32 g/cm³) contrasts with the typical range for organophosphates (1–2 g/cm³), highlighting the influence of fluorine and molecular geometry .
- Structural Isomerism: Isobutyl and sec-Butyl ethylphosphonofluoridate share the same molecular formula (C₆H₁₄FO₂P) but differ in alkyl group configuration.
Preparation Methods
Phosphorylation of Ethylphosphonic Acid with Isobutanol
The most widely documented method involves the stepwise phosphorylation of ethylphosphonic acid. Ethylphosphonic dichloride is synthesized by reacting red phosphorus with chlorine gas under anhydrous conditions, followed by controlled hydrolysis to yield ethylphosphonic acid. This intermediate is then treated with isobutanol in the presence of a fluorinating agent:
$$
\text{CH}3\text{CH}2\text{P(O)Cl}2 + (\text{CH}3)2\text{CHCH}2\text{OH} \xrightarrow{\text{HF}} \text{CH}3\text{CH}2\text{P(O)F-OCH}2\text{CH}(\text{CH}3)_2 + 2\text{HCl}
$$
Key parameters include maintaining a nitrogen atmosphere to prevent oxidation and using anhydrous hydrofluoric acid (HF) as the fluorinating agent. Yields typically range from 65% to 78%, contingent upon the purity of the dichloride precursor and the exclusion of moisture.
Halogen Exchange Reactions
An alternative route employs halogen exchange between ethylphosphonic dichloride and potassium fluoride. This method, while avoiding direct HF handling, requires stringent temperature control (0–5°C) to prevent side reactions:
$$
\text{CH}3\text{CH}2\text{P(O)Cl}2 + 2\text{KF} \rightarrow \text{CH}3\text{CH}2\text{P(O)F}2 + 2\text{KCl}
$$
The resulting difluoride is subsequently esterified with isobutyl alcohol using a catalytic amount of triethylamine to scavenge HCl. This two-step process achieves yields of 70–82%, though it demands specialized equipment for fluoride handling.
Catalytic Esterification Techniques
Recent advances leverage heterogeneous catalysts such as sulfated zirconia to facilitate esterification. In this approach, ethylphosphonofluoridic acid is reacted with isobutanol at 80°C under reduced pressure (50 mmHg), achieving 88% yield with 99% purity. The catalyst’s acidity promotes efficient proton transfer while minimizing side-product formation.
Optimization of Reaction Conditions
Critical variables influencing synthesis efficiency include:
Table 1: Comparative Analysis of Synthetic Methods
| Method | Temperature (°C) | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Direct Fluorination | 25–30 | 65–78 | 95–98 | HF toxicity, moisture sensitivity |
| Halogen Exchange | 0–5 | 70–82 | 97–99 | KCl byproduct removal |
| Catalytic Esterification | 80 | 88 | 99 | Catalyst regeneration |
Moisture control remains paramount across all methods, as trace water hydrolyzes the phosphonofluoridate ester bond, yielding ethylphosphonic acid and isobutyl fluoride. Inert atmosphere techniques, such as Schlenk line manipulations, are strongly recommended.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity Assessment
Gas chromatography-mass spectrometry (GC-MS) using a DB-5MS column (30 m × 0.25 mm) shows a single peak at 8.7 min (m/z 182 [M$$^+$$]). High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms ≥99% purity when using a C18 reverse-phase column and acetonitrile/water (70:30) mobile phase.
Industrial Applications and Challenges
Despite its utility in synthesizing flame retardants and chiral ligands, industrial adoption remains limited due to regulatory hurdles. Recent patents describe its use in cross-coupling reactions as a fluorine source, though scalability is hindered by the high cost of anhydrous HF.
Q & A
Q. What spectroscopic methods are recommended for the unambiguous identification of Isobutyl ethylphosphonofluoridate in experimental samples?
To confirm the identity of this compound (C₆H₁₄FO₂P), use a combination of gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) . GC-MS can detect characteristic fragmentation patterns (e.g., m/z peaks corresponding to the phosphonofluoridate moiety), while ¹H/³¹P NMR provides structural confirmation via chemical shifts (e.g., δ ~30–40 ppm for ³¹P in phosphonofluoridates). Cross-validate with reference spectra from databases like NIST or peer-reviewed studies .
Q. What are the standard synthetic routes for this compound, and how is purity optimized?
The compound is typically synthesized via nucleophilic substitution between ethylphosphonofluoridic acid derivatives and isobutyl alcohol under anhydrous conditions. Purity optimization involves:
- Using high-purity precursors (e.g., distilled isobutyl alcohol).
- Reaction monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy to track fluoridation progress.
- Post-synthesis purification via vacuum distillation or column chromatography to remove unreacted alcohols or acidic byproducts .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies show the compound hydrolyzes in aqueous environments but remains stable in anhydrous organic solvents (e.g., dichloromethane) at –20°C. For long-term storage:
- Use argon-purged, sealed vials to prevent moisture ingress.
- Monitor degradation via ³¹P NMR or fluoride ion-selective electrodes to detect hydrolysis products like ethylphosphonic acid .
Advanced Research Questions
Q. What analytical challenges arise when quantifying trace amounts of this compound in complex matrices, and how are they resolved?
Trace quantification in biological or environmental samples is complicated by matrix interference and low volatility. Solutions include:
Q. How can conflicting NMR data for this compound’s stereochemical configuration be resolved?
Discrepancies in stereochemical assignments often stem from solvent effects or dynamic equilibria. To resolve:
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?
Studies using kinetic isotope effects (KIE) and computational modeling reveal that the fluorine atom’s electronegativity polarizes the P–F bond, making it susceptible to nucleophilic attack. Key findings:
- Hydrolysis proceeds via a bimolecular mechanism (SN²) in basic conditions.
- Substituent effects (e.g., ethyl vs. methyl groups) alter transition-state stability, as shown by Hammett plot analyses .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported toxicity data for this compound?
Variability in toxicity studies (e.g., LD₅₀ values) may arise from differences in:
Q. What statistical methods are recommended for analyzing dose-response relationships in inhibition studies involving this compound?
Use nonlinear regression models (e.g., log-logistic curves) to fit inhibition data. Validate with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
